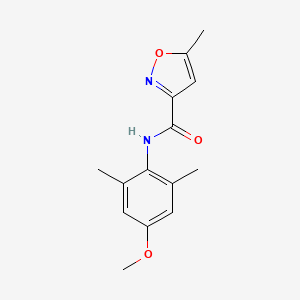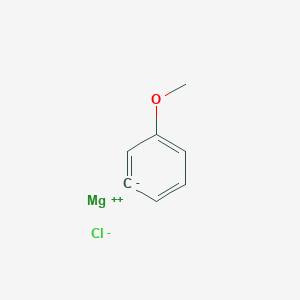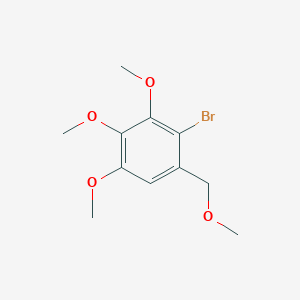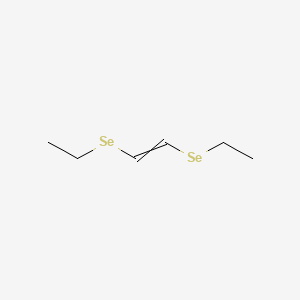![molecular formula C25H31O4- B14267241 2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate CAS No. 138199-55-0](/img/structure/B14267241.png)
2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate is an organic compound characterized by its unique structure, which includes a heptadeca-2,4-diyn-1-yl group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with heptadeca-2,4-diyn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Hexadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate
- 2-{[(Octadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate
- 2-{[(Nonadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate
Uniqueness
2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate is unique due to its specific chain length and the presence of the diynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
138199-55-0 |
|---|---|
Fórmula molecular |
C25H31O4- |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
2-heptadeca-2,4-diynoxycarbonylbenzoate |
InChI |
InChI=1S/C25H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-29-25(28)23-20-17-16-19-22(23)24(26)27/h16-17,19-20H,2-12,21H2,1H3,(H,26,27)/p-1 |
Clave InChI |
WGCAFNLLLZQTHN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC#CC#CCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


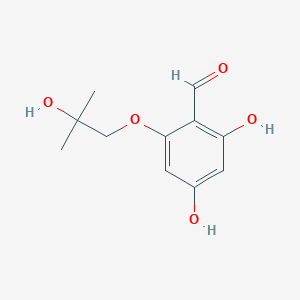
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
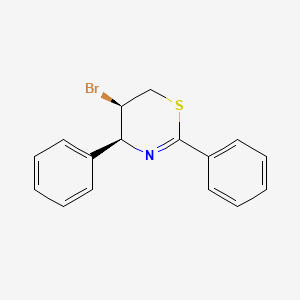
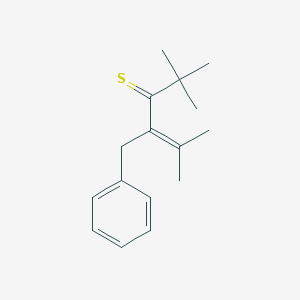
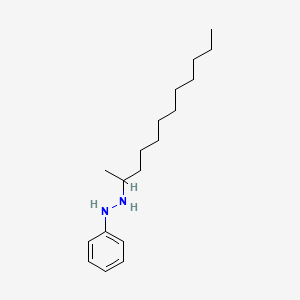
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
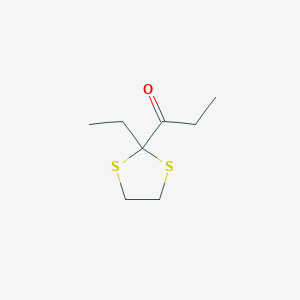
![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
